Pyridin-2-one riboside cep

Catalog No.
S14358286
CAS No.
M.F
C46H62N3O8PSi
M. Wt
844.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridin-2-one riboside cep

Product Name

Pyridin-2-one riboside cep

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2-oxopyridin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C46H62N3O8PSi

Molecular Weight

844.1 g/mol

InChI

InChI=1S/C46H62N3O8PSi/c1-33(2)49(34(3)4)58(54-31-17-29-47)56-42-40(55-44(48-30-16-15-20-41(48)50)43(42)57-59(10,11)45(5,6)7)32-53-46(35-18-13-12-14-19-35,36-21-25-38(51-8)26-22-36)37-23-27-39(52-9)28-24-37/h12-16,18-28,30,33-34,40,42-44H,17,31-32H2,1-11H3/t40-,42-,43-,44-,58?/m1/s1

InChI Key

FMVRDFSSWDAZFJ-VDXGOTTOSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC=CC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Pyridin-2-one riboside cep is a modified nucleoside that features a pyridin-2-one structure linked to a ribose sugar. This compound is of significant interest in nucleic acid chemistry due to its unique structural properties, which can influence the behavior of ribozymes and other nucleic acid constructs. The pyridin-2-one moiety contributes to its stability and reactivity, making it a valuable component in the design of RNA-based therapeutics and molecular probes.

Typical of nucleosides, including phosphorylation and incorporation into oligonucleotides. The presence of the pyridin-2-one structure allows for unique reactivity patterns, particularly in the context of tautomerism, where it can exist in different forms depending on the solvent and conditions. The compound can also undergo modifications that affect its syn/anti nucleobase orientation and ribose puckering, which are critical for its biological function .

Biologically, pyridin-2-one riboside cep has shown promise in enhancing the catalytic activity of ribozymes. Studies have indicated that substituting traditional nucleobases with this modified compound can significantly alter the efficiency and specificity of RNA catalysis. The unique electronic properties of the pyridin-2-one structure may facilitate better interactions with substrates or other biomolecules, potentially leading to novel therapeutic applications .

The synthesis of pyridin-2-one riboside cep typically involves several steps, including:

  • Formation of the Pyridine Ring: This can be achieved through methods such as cyclization reactions involving appropriate precursors.
  • Modification to Ribose: The attachment of the ribose sugar can be accomplished via glycosylation reactions, where the sugar is linked to the nitrogen or carbon of the pyridine ring.
  • Phosphorylation: The final step often involves phosphorylation to create the phosphoramidite form, which is essential for incorporation into oligonucleotides .

Pyridin-2-one riboside cep has several applications in molecular biology and medicinal chemistry:

  • Ribozymes: Its ability to enhance ribozyme activity makes it a candidate for designing more effective catalytic RNA molecules.
  • Nucleic Acid Probes: The modified structure can improve binding affinity and specificity in diagnostic applications.
  • Therapeutics: Potential use in developing RNA-based drugs that target specific diseases through improved stability and efficacy .

Interaction studies involving pyridin-2-one riboside cep focus on its binding characteristics with various biomolecules. Research has shown that this compound can alter the conformational dynamics of ribozymes, affecting their catalytic properties. Specific studies have demonstrated how modifications in nucleobase orientation due to the presence of pyridin-2-one influence enzyme-substrate interactions, which is crucial for understanding its role in biological systems .

Pyridin-2-one riboside cep shares structural similarities with several other compounds, particularly those featuring modified nucleobases or sugars. Here are some similar compounds:

Compound NameStructure TypeKey Features
2-PyridonePyridine derivativeExhibits tautomerism; involved in various reactions .
5-MethyluridineModified nucleosideEnhances stability and binding affinity in RNA .
6-ThioguanosineThiol-modified purineIncreases resistance to degradation by exonucleases .
2-AminopurinePurine analogActs as a base analog; influences nucleic acid structures .

Uniqueness of Pyridin-2-One Riboside Cep

What sets pyridin-2-one riboside cep apart from these compounds is its specific structural modification that allows for unique interactions within RNA structures. Its ability to influence ribozyme activity through changes in electronic properties and sterics provides a distinct advantage over traditional nucleobases, making it a valuable tool in synthetic biology and therapeutic applications.

Hydrogen Bond Acceptor Count

10

Exact Mass

843.40437948 g/mol

Monoisotopic Mass

843.40437948 g/mol

Heavy Atom Count

59

Dates

Last modified: 08-10-2024

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